molecular formula C10H5F6N B14508280 2,3-Bis(trifluoromethyl)-1H-indole CAS No. 63790-90-9

2,3-Bis(trifluoromethyl)-1H-indole

Cat. No.: B14508280
CAS No.: 63790-90-9
M. Wt: 253.14 g/mol
InChI Key: SBVYJPYTZFJQKV-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)-1H-indole (CAS 63790-90-9, PubChem CID: 71372150) is a fluorinated heterocyclic compound of significant interest in advanced pharmaceutical research and drug discovery . It belongs to the class of indole derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their versatile interactions with biological targets . The indole scaffold is a fundamental component of numerous natural products and marketed drugs, and the strategic incorporation of trifluoromethyl groups is a established strategy to modulate key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity . This compound serves as a sophisticated building block for the design and synthesis of novel bioactive molecules. Researchers are exploring its potential in developing new therapeutic agents, leveraging the known biological activities of indole derivatives which span anticancer, antimicrobial, anti-inflammatory, and antiviral applications . As a fluorinated indole, it is particularly valuable for creating analogs in medicinal chemistry programs aimed at optimizing lead compounds . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63790-90-9

Molecular Formula

C10H5F6N

Molecular Weight

253.14 g/mol

IUPAC Name

2,3-bis(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-5-3-1-2-4-6(5)17-8(7)10(14,15)16/h1-4,17H

InChI Key

SBVYJPYTZFJQKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Reactivity and Derivatization Strategies for 2,3 Bis Trifluoromethyl 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Functionalized Indole (B1671886) Core

The electron-deficient nature of the 2,3-bis(trifluoromethyl)-1H-indole ring system dictates its behavior in substitution reactions. The two CF3 groups deactivate the pyrrole (B145914) and benzene (B151609) rings towards electrophilic attack, making such reactions challenging. Conversely, the indole core becomes more susceptible to nucleophilic substitution.

While direct electrophilic substitution on the this compound is not commonly reported due to the deactivating effect of the CF3 groups, Friedel-Crafts type reactions on simpler indole systems provide some context. For instance, the reaction of indoles with trifluoromethyl ketones can yield trifluoromethyl(indolyl)phenylmethanols. nih.gov However, the significantly reduced electron density in this compound would likely necessitate harsh reaction conditions and may lead to low yields.

Nucleophilic substitution reactions, on the other hand, are more feasible. The indole β-position (C3) is a known site for nucleophilic attack, and this reactivity can be harnessed for derivatization. rsc.org Although specific examples for this compound are scarce in the provided search results, the general principle of nucleophilic substitution at the indole core, particularly after activation, remains a potential strategy. researchgate.netrsc.org For instance, the formation of an indol-2-yl diaryl methanol, followed by a Brønsted acid-catalyzed nucleophilic substitution, has been demonstrated for the synthesis of tetraarylmethanes. rsc.org

Cross-Coupling Reaction Scope and Limitations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to derivatizing the this compound scaffold.

Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Stille, Sonogashira reactions)

Cross-coupling reactions provide a viable pathway for introducing carbon-based functional groups onto the indole ring, typically by first halogenating the indole and then using that halide as a coupling partner.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govlibretexts.org For derivatization of this compound, a halogenated version of the indole would be required. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of various functional groups, making it a suitable choice. nih.govlibretexts.org For example, the coupling of 3-iodo-1H-indole-2-carbonitriles with boronic acids has been successfully demonstrated. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgyoutube.comlibretexts.org This method could be employed to introduce alkenyl substituents onto a halogenated this compound. The reaction typically exhibits high trans selectivity. organic-chemistry.org Intramolecular Heck reactions have also been utilized to construct complex polycyclic indole derivatives. dicp.ac.cnprinceton.edu

Stille Reaction: The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org The reaction is versatile, and various combinations of halides and stannanes can be used. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org It is a powerful method for introducing alkynyl moieties. The reaction is typically carried out under mild conditions and has been used to synthesize various alkynylated quinolines and indoles. nih.govnih.gov For instance, 3-halogenated 2-CF3-indoles have been successfully coupled with phenylacetylene. nih.gov

A summary of representative conditions for these cross-coupling reactions on indole scaffolds is presented below:

ReactionCatalyst/ReagentsSubstratesProduct TypeRef.
Suzuki-Miyaura Pd precatalyst, K3PO4Halogenated indoles, Boronic acidsArylated indoles nih.gov
Heck Pd(OAc)2, KOAc, n-Bu4NCl3-Iodo-1H-indole-2-carbonitriles, OlefinsAlkenylated indoles nih.gov
Stille Pd(PPh3)4Halogenated indoles, OrganostannanesArylated/Vinylated indoles wikipedia.orgorganic-chemistry.org
Sonogashira Pd catalyst, Cu(I) cocatalyst, Amine base3-Halogenated 2-CF3-indoles, Terminal alkynesAlkynylated indoles wikipedia.orgnih.gov

Carbon-Heteroatom Bond Formation (e.g., C-S, C-N, C-O linkages)

The formation of carbon-heteroatom bonds is crucial for introducing diverse functionality and is often achieved through palladium-catalyzed cross-coupling reactions or other methods.

Carbon-Sulfur (C-S) Bond Formation: The introduction of a trifluoromethylthio (SCF3) group can significantly enhance the lipophilicity of a molecule. beilstein-journals.orgnih.gov Palladium-catalyzed cross-coupling reactions between aryl halides and thiols are effective for forming C-S bonds. organic-chemistry.org Furthermore, cascade reactions involving trifluoromethylthiolation and cyclization of N-acylindoles have been developed. beilstein-journals.orgnih.gov

Carbon-Nitrogen (C-N) Bond Formation: C-N bond formation is fundamental in organic chemistry. wikipedia.org Palladium-catalyzed methods are commonly used to construct these bonds. nih.govresearchgate.net For instance, a Pd-catalyzed C-N bond-forming reaction was used as a key step in the synthesis of a c-Jun N-terminal kinase 3 inhibitor. nih.gov

Carbon-Oxygen (C-O) Bond Formation: Intramolecular substitution by oxygen nucleophiles at the indole β-position has been used to synthesize oxepino[2,3-b]indoles. rsc.org

Functionalization at the N-1 Position of the Indole Ring

The N-H proton of the indole ring is acidic and can be readily deprotonated with a suitable base, allowing for a wide range of functionalization at the N-1 position. This is a common strategy for modifying the properties of indole derivatives.

Alkylation, arylation, and acylation at the N-1 position are frequently employed transformations. For example, N-alkylation of 3-halogenated 2-CF3-indoles has been achieved using sodium hydride as a base followed by an alkylating agent. nih.gov Similarly, N-benzylation of 3-iodo-1H-indole-2-carbonitriles has been reported. nih.gov Cascade reactions can also be initiated by functionalization at the N-1 position, as seen in the trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. beilstein-journals.orgnih.gov

Transformations of the Trifluoromethyl Moieties

The trifluoromethyl group is generally robust, but under specific conditions, it can be transformed into other functional groups. This provides an additional avenue for derivatization.

Selective transformations of the C-F bond within an aromatic trifluoromethyl group are challenging but have been achieved. For instance, ortho-hydrosilyl-substituted benzotrifluorides can undergo selective C-F bond transformations. Another approach involves the conversion of trifluoromethyl groups into ketones via arylation and subsequent carbonyl formation. While these transformations have been demonstrated on benzotrifluorides, their application to the more complex this compound system would require further investigation. The reactivity of the CF3 groups could potentially be harnessed for novel synthetic strategies. For example, radical trifluoromethylation of olefins followed by hydrogen atom abstraction is a known reaction pathway. acs.org

Mechanistic Investigations of Reactions Involving 2,3 Bis Trifluoromethyl 1h Indole Synthesis and Transformations

Elucidation of Reaction Pathways using Experimental Techniques

The elucidation of complex reaction pathways leading to molecules such as 2,3-bis(trifluoromethyl)-1H-indole relies on a combination of sophisticated experimental techniques. These methods provide snapshots of transient intermediates and transition states, helping to piece together the mechanistic puzzle.

Radical Trapping Experiments: The introduction of trifluoromethyl groups often involves radical intermediates. To probe for the presence of such species in the synthesis of trifluoromethylated indoles, radical trapping experiments are employed. beilstein-journals.orgprinceton.edu For instance, the use of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can intercept and trap radical intermediates, preventing the formation of the final product and instead forming a stable TEMPO-adduct. The detection of this adduct provides strong evidence for a radical-mediated pathway. In the context of synthesizing this compound, if a stepwise radical addition of two CF3 groups were to occur, specific TEMPO-trapped intermediates could be isolated and characterized, confirming the nature of the radical species involved.

Kinetic Studies: Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, a rate law can be determined. This mathematical expression provides insights into the molecularity of the rate-determining step. For example, in a proposed synthesis of this compound, if the reaction rate shows a first-order dependence on the indole (B1671886) precursor and the trifluoromethylating agent, it would suggest that the rate-determining step involves the collision of these two species. Such studies are invaluable for optimizing reaction conditions and supporting or refuting a proposed mechanism. symeres.com

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical transformation. symeres.comnih.govwikipedia.org By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C or ¹⁵N), its position in the final product can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgnih.gov In the synthesis of this compound, one could use a precursor aniline (B41778) labeled with ¹⁵N. The presence of the ¹⁵N atom in the indole ring of the final product would confirm that the nitrogen atom from the aniline is incorporated into the heterocyclic ring, a key feature of many indole syntheses. nih.govnih.gov

Experimental TechniquePurpose in Investigating this compound SynthesisPotential Findings
Radical Trapping To detect the presence of trifluoromethyl radicals or other radical intermediates.Formation of a TEMPO-CF3 adduct, indicating a CF3 radical pathway.
Kinetic Studies To determine the reaction order and identify the rate-determining step.A rate law that supports a specific molecular interaction in the slow step of the reaction.
Isotopic Labeling To track the movement of atoms from reactants to products.Confirmation that the nitrogen atom in the indole ring originates from the starting aniline derivative.

Catalytic Cycle Analysis and Role of Specific Reagents

Many modern synthetic methods for constructing fluorinated indoles rely on transition metal catalysis. A thorough analysis of the catalytic cycle is essential for understanding how the catalyst facilitates the reaction and for improving its efficiency.

In a hypothetical copper-catalyzed synthesis of this compound from a suitably substituted aniline or alkyne precursor, the catalytic cycle would likely involve a series of well-defined steps. organic-chemistry.org For instance, a plausible cycle could commence with the oxidative addition of a trifluoromethyl source to a low-valent copper(I) species, generating a higher-valent Cu(III)-CF3 complex. This species could then undergo migratory insertion with the alkyne substrate, followed by cyclization and reductive elimination to furnish the trifluoromethylated indole and regenerate the active Cu(I) catalyst. organic-chemistry.orgacs.org

The choice of reagents is critical. The trifluoromethylating agent (e.g., Togni's reagent or Langlois' reagent) must be capable of delivering a CF3 group under the reaction conditions. researchgate.net The catalyst, often a copper or palladium complex, must be able to cycle efficiently between different oxidation states. nih.gov Ligands coordinated to the metal center play a crucial role in modulating its reactivity and stability. Additives, such as bases or oxidants, may also be required to facilitate specific steps in the catalytic cycle, such as deprotonation or reoxidation of the catalyst. beilstein-journals.orgnih.gov

Rearrangement and Ring-Closure Mechanisms

The formation of the indole core is the defining step in any indole synthesis. This often involves a crucial ring-closure event, which may be preceded or followed by rearrangements. For the synthesis of this compound, a domino or cascade reaction sequence is an attractive strategy. organic-chemistry.orgrsc.org

One plausible pathway could involve the reaction of a 2-alkynylaniline derivative with a trifluoromethylating reagent. organic-chemistry.orgacs.org The reaction could initiate with the addition of a trifluoromethyl radical to the alkyne, generating a vinyl radical. This intermediate could then undergo a 5-endo-dig cyclization onto the aniline nitrogen, followed by subsequent aromatization to form a 2-(trifluoromethyl)indole. A second trifluoromethylation at the C3 position would then lead to the final product.

Alternatively, a reaction involving an α-CF3-β-(2-nitroaryl)enamine could proceed via reduction of the nitro group to an amine. nih.gov This newly formed amine could then undergo an intramolecular cyclization onto the enamine double bond, followed by elimination of water to form the indole ring. nih.gov The precise mechanism of ring closure is highly dependent on the starting materials and reaction conditions.

Regioselectivity and Stereoselectivity in Fluorinated Indole Reactions

When multiple reaction sites are available, controlling the regioselectivity—the preference for reaction at one site over another—is a major challenge. In the synthesis of this compound, the regioselective introduction of the two trifluoromethyl groups is paramount.

The inherent electronic properties of the indole nucleus play a significant role in directing incoming electrophiles or radicals. wikipedia.org The C3 position of indole is generally more nucleophilic and susceptible to electrophilic attack than the C2 position. However, the introduction of a trifluoromethyl group at C2 would significantly alter the electronic distribution of the ring, making the C3 position even more reactive towards certain reagents. Conversely, in radical reactions, the site of attack can be influenced by the stability of the resulting radical intermediate. acs.org

In reactions where stereocenters are formed, controlling the stereoselectivity—the preferential formation of one stereoisomer over another—is also critical. While the synthesis of this compound itself does not generate a stereocenter in the indole ring, subsequent reactions of this molecule could. The bulky and electron-withdrawing trifluoromethyl groups at the C2 and C3 positions would exert significant steric and electronic influence on any reaction at the N-H position or on the benzene (B151609) portion of the molecule, potentially leading to high levels of stereoselectivity. beilstein-journals.orgnih.gov

FactorInfluence on Regioselectivity in Indole Trifluoromethylation
Electronic Effects The electron-rich nature of the indole C3 position often directs the first electrophilic trifluoromethylation to this site.
Steric Effects Bulky substituents on the indole ring can block access to certain positions, directing incoming groups elsewhere.
Reaction Mechanism The nature of the intermediate (e.g., radical vs. cationic) can lead to different regiochemical outcomes.
Catalyst/Ligand The coordination of a catalyst can alter the reactivity of different positions on the indole ring, controlling regioselectivity.

Advanced Spectroscopic and Structural Elucidation of 2,3 Bis Trifluoromethyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2,3-Bis(trifluoromethyl)-1H-indole in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, this technique offers precise information about the molecular connectivity and the electronic environment of each atom.

The NMR spectra of this compound are defined by the strong influence of the two electron-withdrawing trifluoromethyl (CF₃) groups. These groups significantly deshield adjacent and nearby nuclei, causing their resonance signals to appear at higher chemical shifts (downfield).

¹H NMR Spectroscopy: The proton spectrum is expected to show signals corresponding to the N-H proton and the four protons on the benzo-fused ring (H-4, H-5, H-6, and H-7). The N-H proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. ipb.pt The aromatic protons will appear in the characteristic downfield region for indoles, with their exact shifts and coupling patterns determined by the deshielding effect of the CF₃ groups. ipb.ptnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The signals for the two CF₃ carbons will appear as quartets due to coupling with the three fluorine atoms (¹J-CF). The carbons of the indole (B1671886) ring directly attached to the CF₃ groups (C-2 and C-3) will exhibit significantly downfield shifts. libretexts.org Other carbons in the aromatic ring will also be influenced, providing a complete map of the carbon skeleton. libretexts.orgwisc.edu

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. slideshare.netaiinmr.com For this compound, a single signal is expected if rotation around the C2-C3 bond is fast on the NMR timescale, or two distinct signals if the groups are inequivalent. The chemical shift of CF₃ groups attached to an aromatic system is characteristic and provides direct evidence of their presence and electronic environment. aiinmr.comscispace.com

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shift (δ) ranges are based on general principles and data from structurally related indole derivatives.

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityNotes
¹H
N-H8.0 - 12.0broad singletShift and broadening are solvent-dependent.
Aromatic H (H4-H7)7.0 - 8.5multipletsSpecific shifts and J-couplings depend on substitution pattern. ipb.ptnih.gov
¹³C
C2, C3120 - 140multipletDownfield shift due to attachment of electron-withdrawing CF₃ groups. libretexts.org
CF₃120 - 130quartet (¹J-CF)Characteristic coupling to fluorine.
Aromatic C (C4-C7, C3a, C7a)110 - 140singlets/doubletsChemical shifts influenced by proximity to CF₃ groups. ipb.ptwisc.edu
¹⁹F
2-CF₃, 3-CF₃-60 to -75singletRelative to CFCl₃. A single peak suggests chemical equivalence. aiinmr.comscispace.com

While standard 1D NMR confirms the basic structure, advanced 2D NMR techniques are necessary to probe through-space interactions and long-range couplings, which are crucial for a complete conformational picture. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space, irrespective of bond connectivity. columbia.edu A NOESY or ROESY experiment on this compound could reveal spatial proximity between the fluorine atoms of the CF₃ groups and the protons on the indole ring, particularly H-4. This information helps to define the preferred rotational conformation of the substituents. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of the protonated carbons in the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) couplings between ¹H and ¹³C nuclei. This would be instrumental in confirming the assignment of the quaternary carbons (C-2, C-3, C-3a, C-7a) by observing their correlations to nearby protons.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Furthermore, XRD elucidates the intermolecular interactions that govern the crystal packing. In the case of this molecule, key interactions would likely include:

N-H···N Hydrogen Bonding: Formation of hydrogen-bonded chains between the N-H group of one molecule and a suitable acceptor on another.

C-H···F Interactions: Weak hydrogen bonds between aromatic C-H groups and the highly electronegative fluorine atoms of the CF₃ groups on neighboring molecules are expected, contributing to the stability of the crystal lattice. nih.govtandfonline.com

π–π Stacking: Interactions between the aromatic π-systems of adjacent indole rings.

While specific crystal data for this compound is not publicly available, analysis of related structures, such as 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), confirms the prevalence of C-H···F and π-π interactions in stabilizing the crystal structures of such fluorinated indoles. tandfonline.commdpi.comeurjchem.com

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Molecular Structure and Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies, providing a molecular "fingerprint". biointerfaceresearch.commdpi.com

For this compound, the key vibrational modes include:

N-H Stretch: A characteristic sharp to medium band in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net

Aromatic C-H Stretch: Multiple weak to medium bands typically appearing above 3000 cm⁻¹. jocpr.com

C=C Ring Stretch: Strong to medium intensity bands in the 1450–1620 cm⁻¹ region, characteristic of the aromatic indole core. researchgate.netresearchgate.net

C-F Stretch: Very strong and characteristic absorptions in the 1000–1300 cm⁻¹ region, indicative of the trifluoromethyl groups.

Table 2: Principal Vibrational Frequencies for this compound Frequencies are based on characteristic values for indole and trifluoromethyl-containing aromatic compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3150Medium to Weak
Aromatic C=C Stretch1450 - 1620Strong to Medium
C-N Stretch1200 - 1350Medium
C-F Stretch1000 - 1300Very Strong
Aromatic C-H Out-of-Plane Bend700 - 900Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.govthermofisher.com For this compound (molecular formula C₁₀H₅F₆N), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value (monoisotopic mass: 253.0353 Da), unequivocally confirming its molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion to provide structural information. The fragmentation pattern of this compound would be influenced by the stable indole ring and the strong C-F bonds. Potential fragmentation pathways could include the loss of small neutral molecules or radicals. nih.gov The high stability of the CF₃ group might lead to fragmentation pathways involving the loss of radicals like ·CF₃ or the cleavage of the indole ring itself. fluorine1.ru Analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Theoretical and Computational Chemistry Studies of 2,3 Bis Trifluoromethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule. For 2,3-Bis(trifluoromethyl)-1H-indole, these calculations are crucial for understanding the impact of the two bulky and electron-withdrawing trifluoromethyl groups on the indole (B1671886) ring.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., B3LYP, MP2)

Density Functional Theory (DFT) and ab initio methods are powerful tools for these investigations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid DFT method that combines the accuracy of ab initio methods with the computational efficiency of density functional approaches. It is widely used for geometry optimization and electronic structure calculations of organic molecules.

Møller-Plesset perturbation theory of the second order (MP2) is an ab initio method that incorporates electron correlation more explicitly than standard Hartree-Fock theory, leading to more accurate energy and property predictions, albeit at a higher computational cost. The choice between methods like B3LYP and MP2 often involves a trade-off between desired accuracy and available computational resources.

Selection and Comparison of Basis Sets (e.g., 6-311G(d,p), 6-31G**)

The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

The Pople-style basis sets are commonly employed. The 6-31G** (also denoted as 6-31G(d,p)) is a split-valence double-zeta basis set that provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions). wikipedia.orgresearchgate.net These polarization functions allow for the description of non-spherical electron density distributions, which is crucial for accurately modeling chemical bonds. wikipedia.orgresearchgate.net

A larger and more flexible basis set is the 6-311G(d,p). This is a split-valence triple-zeta basis set, meaning it uses three sets of functions to describe the valence electrons, offering a more refined description than the double-zeta 6-31G(d,p). researchgate.net The inclusion of polarization functions is equally important here. For even greater accuracy, diffuse functions (indicated by a "+" or "++" in the basis set name) can be added to better describe anions or molecules with lone pairs. wikipedia.orgwavefun.com The selection of the basis set is a critical step in the computational setup, and comparing results obtained with different basis sets can provide an indication of the reliability of the calculated properties.

Analysis of Electronic Properties

Once the geometry of this compound is optimized, a variety of analyses can be performed to understand its electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO Gap, FMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For indole and its derivatives, the HOMO is typically a π-orbital distributed over the indole ring, while the LUMO is a π*-orbital. The introduction of the two trifluoromethyl groups at the 2 and 3 positions is expected to significantly lower the energies of both the HOMO and LUMO due to their strong electron-withdrawing nature. This would also influence the magnitude of the HOMO-LUMO gap, thereby modulating the molecule's reactivity. researchgate.netnih.gov

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.netscienceopen.com

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the indole ring, although this would be significantly influenced by the adjacent trifluoromethyl groups. The fluorine atoms of the CF3 groups would also exhibit negative potential. The hydrogen atom on the indole nitrogen would be a primary site of positive potential. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding. ajchem-a.com

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.dewikipedia.orgwisc.edu This method allows for the quantitative analysis of bonding and antibonding interactions, charge transfer, and hyperconjugative effects. wisc.edu

In this compound, NBO analysis can quantify the polarization of the C-F, C-C, C-N, and N-H bonds. It can also reveal the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). These delocalization interactions, particularly hyperconjugative interactions involving the trifluoromethyl groups and the indole ring, play a significant role in the molecule's stability and electronic properties. The analysis provides insights into the nature of the chemical bonds, distinguishing between covalent and ionic character. numberanalytics.com

Potential Energy Surface (PES) Mapping for Conformational Stability and Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. longdom.org For this compound, PES mapping is instrumental in determining its most stable conformations and exploring potential reaction pathways.

Reaction Pathways: PES mapping is also critical for understanding the reactivity of this compound. By calculating the energy of the system along a reaction coordinate, chemists can identify transition states, which are the energy maxima along the lowest energy path connecting reactants and products. libretexts.orglibretexts.org This allows for the prediction of the most likely mechanisms for various reactions, such as electrophilic substitution or N-alkylation. For instance, understanding the energy landscape can elucidate the preferred sites of reaction on the indole ring, which are influenced by the strong electron-withdrawing nature of the trifluoromethyl groups.

Computational Mechanistic Investigations (e.g., Transition State Analysis)

Computational mechanistic investigations delve deeper into the "how" of chemical reactions involving this compound. These studies focus on identifying and characterizing the transition states of proposed reaction mechanisms.

Transition State Analysis: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. libretexts.orglibretexts.orgresearchgate.net Computational methods can precisely locate these transition states and calculate their energies and geometries. This information is vital for determining the activation energy of a reaction, which in turn dictates the reaction rate. For reactions involving this compound, transition state analysis can reveal the influence of the trifluoromethyl groups on the reaction barrier. For example, in a Bi-catalyzed trifluoromethylation of an N-benzyl-3-methylindole, the reaction was found to occur at the C2 position, a finding that can be rationalized through computational analysis of the transition states involved. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR, IR, UV-Vis)

A powerful application of computational chemistry is the prediction of spectroscopic data. These theoretical predictions can be compared with experimental results to validate both the computational model and the experimental structural assignment.

NMR Spectroscopy: Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. The predicted spectra can be compared to experimental data to confirm the molecular structure. For example, the predicted chemical shifts for the aromatic protons and carbons of the indole ring, as well as the fluorine atoms of the trifluoromethyl groups, can be correlated with experimental values. rsc.orgchemicalbook.com

IR Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as N-H stretching, C=C stretching of the aromatic ring, and C-F stretching of the trifluoromethyl groups. By comparing the calculated IR spectrum with the experimental spectrum, researchers can assign the observed absorption bands to specific molecular vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These predictions help in understanding the electronic transitions occurring within the molecule, which are influenced by the electron-withdrawing trifluoromethyl groups that can affect the HOMO-LUMO energy gap. nih.govnih.gov

Spectroscopic Technique Predicted Parameters Computational Method
NMRChemical Shifts (¹H, ¹³C, ¹⁹F)GIAO, DFT
IRVibrational FrequenciesDFT
UV-VisAbsorption Maxima (λmax)TD-DFT

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is particularly insightful for understanding how molecules of this compound pack in the solid state.

By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close contact between neighboring molecules. nih.gov For this compound, this analysis can reveal the nature and extent of various intermolecular interactions, such as:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the fluorine atoms of the trifluoromethyl groups can act as weak hydrogen bond acceptors.

π-π Stacking: The aromatic indole rings can engage in π-π stacking interactions, contributing to the stability of the crystal structure. nih.gov

Halogen Bonding: The fluorine atoms may participate in halogen bonding interactions.

Synthetic Utility and Emerging Applications of 2,3 Bis Trifluoromethyl 1h Indole in Advanced Materials and Catalysis

Role as Versatile Synthetic Building Blocks for Complex Molecular Architectures

The 2,3-Bis(trifluoromethyl)-1H-indole core is a powerful and versatile building block for the synthesis of complex, highly fluorinated molecular architectures. The indole (B1671886) nucleus itself offers multiple sites for functionalization, and the presence of two CF3 groups at the 2- and 3-positions profoundly influences its reactivity and directs the course of synthetic transformations.

Indole derivatives are widely recognized as valuable precursors for constructing intricate heterocyclic systems through cycloaddition reactions and other synthetic strategies. acs.org The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound deactivates the pyrrole (B145914) ring, making it less susceptible to electrophilic attack compared to unsubstituted indole. However, this electronic modification enhances the acidity of the N-H proton, facilitating N-alkylation or N-arylation reactions. Furthermore, the C4-C7 positions on the benzene (B151609) ring remain available for functionalization, allowing for the construction of elaborate structures.

Derivatives of trifluoromethylated indoles serve as key intermediates in the synthesis of complex molecules. For instance, (1H-indol-3-yl)methanols are established as versatile pre-electrophiles for C-C bond formation at the C3 position of indoles, leading to biologically important diindolylmethanes (DIMs). beilstein-journals.org The synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives highlights the utility of these building blocks in creating complex and potentially bioactive compounds. beilstein-journals.org Similarly, 2-CF3-3-benzylindoles, synthesized from the corresponding ketones, demonstrate the potential for creating a diverse library of substituted indoles. nih.gov

The unique electronic properties imparted by the dual CF3 groups make this compound an attractive scaffold for late-stage functionalization, a strategy increasingly used in drug discovery to modify complex molecules and fine-tune their properties. acs.org

Table 1: Examples of Complex Molecules Derived from Trifluoromethylated Indole Building Blocks

PrecursorReaction TypeResulting StructureSignificanceReference
Substituted Indoles and Trifluoromethyl KetonesFriedel–Crafts hydroxyalkylationTrifluoromethyl(indolyl)phenylmethanolsPrecursors for biologically active DIMs beilstein-journals.org
2-Trifluoromethyl-3-aroylindolesReduction (transfer hydrogenation)2-CF3-3-BenzylindolesAccess to diverse substituted indoles nih.gov
N-benzyl-3-methylindoleBismuth-catalyzed C-H trifluoromethylationC2-Trifluoromethylated indoleDirect functionalization of indole core nih.gov

Applications in the Development of Functional Organic Materials (e.g., polymers, coatings, optical materials)

The incorporation of trifluoromethyl groups is a proven strategy for designing high-performance organic materials. The CF3 groups can enhance thermal stability, improve solubility in organic solvents, lower the dielectric constant, and modify the optical and electronic properties of materials. The this compound moiety is therefore a highly promising component for advanced polymers, coatings, and optical materials.

In the realm of polymers, polyimides containing trifluoromethyl groups are known for their excellent thermal stability and solubility, making them suitable for applications in microelectronics and aerospace. Oligomeric poly(ether-imide)s featuring ortho-trifluoromethyl groups have been shown to be transparent in the visible region with high thermal decomposition temperatures. researchgate.net While polymers based specifically on this compound are not yet widely reported, its structure suggests it could be a valuable monomer. Polymerization via the N-H group or through functional handles on the benzene ring could lead to novel polymers with low water absorption and high thermal resistance, desirable properties for protective coatings and advanced dielectrics.

The electronic properties of the bis(trifluoromethyl)indole core also make it attractive for optical and electronic materials. The strong electron-withdrawing CF3 groups lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This feature is highly beneficial for creating n-type (electron-transporting) materials for organic thin-film transistors (OTFTs). For example, conjugated polymers based on bis(2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF) have demonstrated promising n-type performance in OTFTs. rsc.org The introduction of a this compound unit into a polymer backbone could similarly facilitate electron injection and transport.

Furthermore, trifluoromethylated heterocyclic compounds, such as certain quinolines, are known to exhibit intense fluorescence. beilstein-journals.org The optical properties of materials derived from this compound could be tuned by extending the conjugation, making them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Table 2: Properties of Functional Materials Incorporating CF3-Heterocycles

Material TypeHeterocyclic UnitKey PropertiesPotential ApplicationReference
Poly(ether-imide)sDiamines with ortho-CF3 groupsHigh thermal stability (475-545 °C), good solubility, optical transparencyHigh-temperature materials, microelectronics researchgate.net
D-A PolymersBis(2-oxoindolin-3-ylidene)-benzodifuran-dioneGood n-type characteristics, high electron mobility (up to 0.65 cm² V⁻¹ s⁻¹)Organic thin-film transistors (OTFTs) rsc.org
Alkynylated Quinolines2-TrifluoromethylquinolineIntensive fluorescence, tunable emission spectraElectroluminescent materials, dyes beilstein-journals.org

Utilization in Catalytic Systems (e.g., as ligands or active components in synthetic transformations)

The unique electronic and steric profile of this compound makes it a compelling candidate for use in catalytic systems, particularly as a ligand for transition metal catalysts or as an organocatalyst itself. The two electron-withdrawing CF3 groups significantly reduce the electron density of the indole ring system and the nitrogen atom, which can influence the stability and reactivity of a coordinated metal center.

While the direct use of this compound as a ligand is an emerging area, parallels can be drawn from other nitrogen-containing heterocycles bearing CF3 groups. For example, ruthenium complexes with ligands containing a bis(trifluoromethyl)pyrazolyl-pyridyl framework have been successfully employed as highly active catalysts for the transfer hydrogenation of ketones. researchgate.net The trifluoromethyl groups in these ligands are crucial for achieving high catalytic turnover. Similarly, a this compound-based ligand could be used to modulate the Lewis acidity and redox potential of a metal catalyst, potentially leading to novel reactivity or enhanced selectivity in a range of transformations.

Furthermore, the indole scaffold can be modified to create pincer-type ligands, which are known to form highly stable and active metal complexes. A properly functionalized this compound could serve as the central core of an NNN-pincer ligand, where the electronic effects of the CF3 groups would be transmitted to the metal center, influencing its catalytic performance.

In the field of organocatalysis, highly fluorinated aromatic compounds have been developed as potent catalysts. For instance, 3,5-bis(trifluoromethyl) phenylammonium triflate has been reported as an effective and recyclable organocatalyst for the synthesis of complex heterocyclic structures. jourcc.com This suggests that the this compound core, by virtue of its acidic N-H proton and unique electronic structure, could function as a hydrogen-bond donor catalyst or a Brønsted acid catalyst in various organic reactions.

Development of Novel Reagents and Intermediates for Advanced Fluorination Chemistry

The development of new reagents for the efficient and selective introduction of fluorine-containing groups into organic molecules is a major focus of modern synthetic chemistry. Given its structure, this compound and its derivatives have the potential to serve as novel reagents or precursors in advanced fluorination chemistry.

One potential application is in the development of new trifluoromethylating agents. Certain N-trifluoromethyl or C-trifluoromethyl compounds can act as sources of the CF3 radical or cation. For example, 2-trifluoromethylbenzimidazoline derivatives have been developed as effective trifluoromethylating reagents for iodoarenes in copper-catalyzed reactions. beilstein-journals.org A derivative of this compound could potentially be designed to release a CF3 group under specific conditions. The presence of the second CF3 group could modulate the reactivity and stability of the reagent.

Moreover, the synthesis of this compound itself likely relies on advanced fluorination methodologies. Methods for the synthesis of 2-(trifluoromethyl)indoles often involve domino trifluoromethylation/cyclization strategies using reagents like the fluoroform-derived CuCF3. organic-chemistry.org Developing pathways to install a second CF3 group at the 3-position would be a significant synthetic challenge, potentially requiring novel C-H activation or electrophilic fluorination strategies. For example, direct C-H trifluoromethylation of heteroarenes can be achieved using bismuth catalysts under light irradiation. nih.govacs.org

The creation of such heavily fluorinated indoles provides intermediates for accessing even more complex fluorinated structures. The reactivity of the C-F bonds in the CF3 groups, while generally high, can be exploited under specific conditions to generate difluoro- or monofluorinated derivatives, further expanding the toolbox of fluorination chemistry.

Q & A

Q. What are the established synthetic methods for 2,3-Bis(trifluoromethyl)-1H-indole, and how do reaction parameters influence yield and purity?

Answer: The synthesis of this compound typically involves cyclization or functionalization of indole precursors. For example, aryne-mediated approaches (used for structurally related indoles) employ transition-metal catalysts or Lewis acids to facilitate annulation reactions. Key parameters include:

  • Catalyst selection : Palladium or copper catalysts improve regioselectivity in cross-coupling steps .
  • Temperature control : Reactions performed at 80–120°C optimize trifluoromethyl group incorporation while minimizing decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
    Yields vary between 40–70%, with purity confirmed via HPLC (≥95%) .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl groups (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR resolves aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ ~11 ppm) .
  • X-ray crystallography : Resolves steric effects of trifluoromethyl groups, as seen in analogs like 5-fluoro-1H-indole-2,3-dione derivatives .
  • Elemental analysis : Validates stoichiometry (e.g., C: 45.2%, F: 31.6%, N: 4.9%) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 284.05) .

Q. What are the key considerations for handling and storing this compound to ensure experimental reproducibility?

Answer:

  • Storage : Under inert gas (argon) at -20°C to prevent hydrolysis of trifluoromethyl groups .
  • Moisture control : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
  • Toxicity : While no acute hazards are reported for this compound, analogs like 5-(trifluoromethoxy)-1H-indole require PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl groups in this compound impact its reactivity in cross-coupling reactions?

Answer:

  • Steric hindrance : The 2,3-bis(trifluoromethyl) substitution reduces accessibility to the indole C4 position, limiting Suzuki-Miyaura coupling efficiency (e.g., <20% yield without bulky ligands) .
  • Electron-withdrawing effects : Trifluoromethyl groups deactivate the indole ring, requiring electron-rich coupling partners (e.g., arylboronic esters) and elevated temperatures (100–120°C) .
  • Computational insights : DFT studies on analogs show reduced electron density at C2/C3 positions, aligning with experimental regioselectivity trends .

Q. What methodological approaches are recommended to resolve discrepancies in reported biological activities of this compound derivatives?

Answer:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to compare IC50_{50} values across studies .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may confound activity results (e.g., oxidative defluorination) .
  • Structural analogs : Test 5-trifluoromethoxy or 4-trifluoromethyl indole derivatives to isolate substituent-specific effects .

Q. What are the challenges in computational modeling of this compound, and how can experimental data validate theoretical predictions?

Answer:

  • Conformational flexibility : The indole ring’s planarity and trifluoromethyl rotation barriers complicate docking studies. MD simulations with AMBER force fields improve accuracy .
  • Solvent effects : PCM models account for solvent polarity’s impact on reaction pathways (e.g., DMSO stabilizes charged intermediates) .
  • Validation : Correlate computed Fukui indices with experimental electrophilic substitution sites (e.g., nitration at C5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.